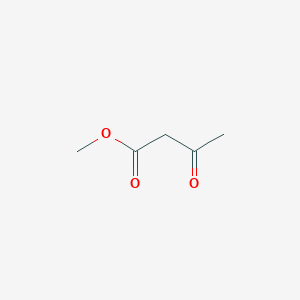
2,2-二乙氧基乙醇
概述
描述
2,2-Diethoxyethanol is an organic compound with the molecular formula C6H14O3. It is a colorless, transparent liquid that is miscible with water and various organic solvents.
科学研究应用
2,2-Diethoxyethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a stabilizer in biological samples.
Medicine: It is an intermediate in the synthesis of antiviral drugs such as lamivudine.
Industry: It is used in the production of coatings, adhesives, and plasticizers.
作用机制
Target of Action
2,2-Diethoxyethanol, also known as Glycolaldehyde diethyl acetal , is a chemical compound with the formula C6H14O3 The primary targets of this compound are not clearly defined in the literature
Biochemical Pathways
Biochemical pathways are complex networks of reactions that transform one molecule into another, and these pathways can be affected by various compounds
Result of Action
The result of a compound’s action can range from changes in cell signaling to alterations in cell function
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets
安全和危害
生化分析
Biochemical Properties
The biochemical properties of 2,2-Diethoxyethanol are not well-studied. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of neooxazolomycin, which suggests that it may interact with enzymes involved in antibiotic synthesis .
Cellular Effects
Given its use in the synthesis of antibiotics and enzyme inhibitors, it may have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is used in the synthesis of antibiotics and enzyme inhibitors, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its use in the synthesis of antibiotics and enzyme inhibitors, it may have threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
Given its use in the synthesis of antibiotics and enzyme inhibitors, it may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
Given its miscibility with water, chloroform, and ethyl acetate, it may be transported and distributed via these solvents .
Subcellular Localization
Given its use in the synthesis of antibiotics and enzyme inhibitors, it may be localized to specific compartments or organelles involved in these processes .
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Diethoxyethanol can be synthesized through several methods. One common method involves the hydrolytic reaction of a compound with inorganic acid to obtain dichloroacetic acid. This is followed by a reaction with caustic alcohol in absolute ethyl alcohol, and subsequent addition of hydrochloric acid ethanol solution. The product is then filtered and distilled to obtain 2,2-diethoxyethanol .
Industrial Production Methods: In industrial settings, 2,2-diethoxyethanol is produced by reacting haloacetaldehyde diethyl acetal with acetate in an esterification reaction. This method is preferred due to its simplicity, stable reaction conditions, and suitability for large-scale production .
化学反应分析
Types of Reactions: 2,2-Diethoxyethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycolaldehyde.
Reduction: It can be reduced to produce ethylene glycol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are often employed.
Major Products:
Oxidation: Glycolaldehyde
Reduction: Ethylene glycol
Substitution: Various substituted ethoxyethanol derivatives
相似化合物的比较
2,2-Dimethoxyethanol: Similar in structure but contains methoxy groups instead of ethoxy groups.
2-(2-Ethoxyethoxy)ethanol: Contains an additional ethoxyethoxy group, making it a more complex molecule.
2-Ethoxyethanol: A simpler compound with only one ethoxy group.
Uniqueness: 2,2-Diethoxyethanol is unique due to its dual ethoxy groups, which provide it with distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .
属性
IUPAC Name |
2,2-diethoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-3-8-6(5-7)9-4-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKUKDZKIIIKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211155 | |
| Record name | 2,2-Diethoxyethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-63-6 | |
| Record name | 2,2-Diethoxyethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diethoxyethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 621-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diethoxyethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethoxyethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIETHOXYETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T6P26VUF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 2,2-Diethoxyethanol as described in the research?
A1: The research paper details a four-step synthesis of 2,2-Diethoxyethanol from glyoxal []. The process involves:
Q2: How was the synthesized 2,2-Diethoxyethanol characterized in the study?
A2: The researchers confirmed the structure of the synthesized 2,2-Diethoxyethanol using the following spectroscopic techniques []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41477.png)













